![molecular formula C9H12O B12618887 3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane CAS No. 916793-84-5](/img/structure/B12618887.png)
3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane is a complex organic compound characterized by its unique tetracyclic structure. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a fused ring system, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane typically involves multi-step organic reactions. One common method includes the use of gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method is efficient and provides high diastereoselectivity.
Industrial Production Methods
While specific industrial production methods for 3-Oxatetracyclo[5300~1,5~Techniques like bioassay-guided purification and spectroscopic characterization are crucial for ensuring the purity and activity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include gold catalysts for tandem reactions, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mécanisme D'action
The mechanism of action of 3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and organism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Oxatetracyclo[5.2.1.15,8.01,5]undecane-2,4-dione : Another structurally related compound with potential applications in organic synthesis .
8-Oxabicyclo[3.2.1]octane: Known for its biological activities, including anti-tumor properties.
11-Oxatricyclo[5.3.1.0]undecane: Features similar structural motifs and is used in various chemical syntheses.
Uniqueness
3-Oxatetracyclo[5300~1,5~0~2,4~]decane stands out due to its unique tetracyclic structure, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
916793-84-5 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
3-oxatetracyclo[5.3.0.01,5.02,4]decane |
InChI |
InChI=1S/C9H12O/c1-2-5-4-6-7-8(10-7)9(5,6)3-1/h5-8H,1-4H2 |
Clé InChI |
SZYNAZZQZMLZHE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC3C2(C1)C4C3O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618811.png)
![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate](/img/structure/B12618820.png)
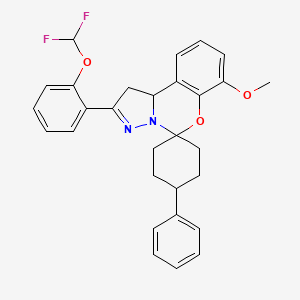

![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
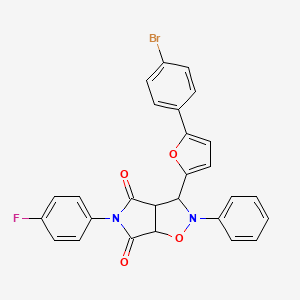
![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)
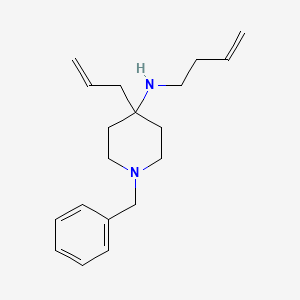

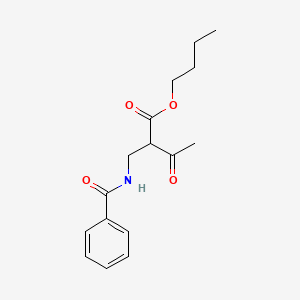
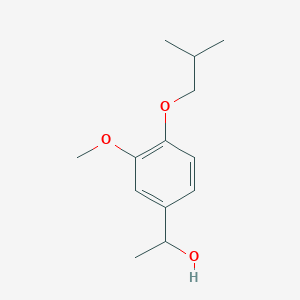
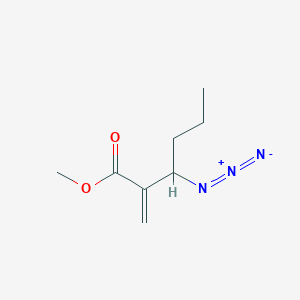
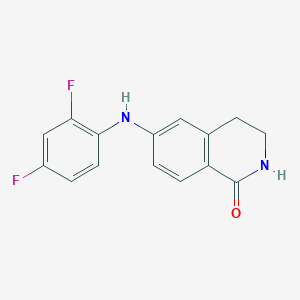
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
